molecular formula C13H11ClF3N3O B2779125 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 338792-32-8

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2779125
CAS No.: 338792-32-8
M. Wt: 317.7
InChI Key: PBNXXMAKKIHORE-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-chlorophenol and 2,4,6-trichloropyrimidine under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Dimethylamine, trifluoromethyl iodide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Agrochemicals: The compound is explored for its potential use as a herbicide or pesticide.

    Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-methylphenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
  • 4-(4-fluorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

Uniqueness

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNXXMAKKIHORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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